molecular formula C16H16O3 B5745250 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one

Cat. No. B5745250
M. Wt: 256.30 g/mol
InChI Key: QQBVOGXUGKSKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one, also known as PFC, is a natural compound found in certain plant species. It has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one is not fully understood. However, studies have suggested that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one exerts its effects through multiple pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor involved in inflammation and cancer. 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can induce cell cycle arrest and apoptosis in cancer cells. 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS). In vivo studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can protect against oxidative stress and inflammation in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been found to be relatively stable and easy to synthesize. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one. Additionally, more research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Another area of interest is its potential in the treatment of neurodegenerative disorders. Studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can protect against oxidative stress and inflammation, which are implicated in these diseases. Further research is needed to determine its efficacy in animal models of neurodegenerative disorders.

Synthesis Methods

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can be synthesized through a multi-step process starting from 2,3-dihydroxybenzaldehyde. The process involves several reactions, including condensation, cyclization, and oxidation. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been found to protect against oxidative stress and inflammation, which are implicated in various diseases such as cardiovascular disease, neurodegenerative disorders, and diabetes.

properties

IUPAC Name

2,3,4,8,9-pentamethylfuro[2,3-f]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-7-6-12-14(8(2)9(3)16(17)19-12)15-13(7)10(4)11(5)18-15/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBVOGXUGKSKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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